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Abstract
Grandisin, a tetrahydrofuran neolignan, has garnered significant attention within the scientific

community due to its diverse and promising biological activities. Found in plant species such as

Virola surinamensis and various Piper species, its complex chemical architecture presents a

compelling subject for stereochemical analysis and further drug development. This technical

guide provides a comprehensive overview of the chemical structure and stereochemistry of

Grandisin, including its absolute configuration as determined by X-ray crystallography.

Detailed experimental protocols for its isolation, purification, and structural elucidation are

outlined, offering a practical resource for researchers. Furthermore, this guide presents

available quantitative data and visualizations to facilitate a deeper understanding of this

intricate natural product.

Chemical Structure and Properties
Grandisin is a lignan with the molecular formula C₂₄H₃₂O₇.[1] Its systematic IUPAC name is

(2S,3S,4S,5S)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane.[1] The molecule features a

central tetrahydrofuran ring substituted with two dimethyl groups and two 3,4,5-

trimethoxyphenyl groups.
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The foundational structure of Grandisin is a five-membered oxolane (tetrahydrofuran) ring.

This core is substituted at the 2, 3, 4, and 5 positions, leading to a complex stereochemical

arrangement.

Key Functional Groups
Tetrahydrofuran Ring: A central ether linkage forming the core heterocyclic system.

Dimethyl Groups: Two methyl substituents on the tetrahydrofuran ring.

Trimethoxyphenyl Groups: Two aromatic rings, each bearing three methoxy groups, attached

to the tetrahydrofuran core.

Physicochemical Properties
A summary of the key physicochemical properties of Grandisin is provided in Table 1.

Property Value Reference

Molecular Formula C₂₄H₃₂O₇ [1]

Molecular Weight 432.5 g/mol [1]

Exact Mass 432.21480336 Da [1]

CAS Number 53250-50-3 [1]

Stereochemistry and Absolute Configuration
The stereochemistry of Grandisin is a critical aspect of its chemical identity and biological

activity. The molecule possesses multiple chiral centers, giving rise to various possible

stereoisomers.

Chiral Centers
Grandisin has four stereogenic centers located at positions 2, 3, 4, and 5 of the

tetrahydrofuran ring. The specific spatial arrangement of the substituents at these centers

defines the molecule's absolute configuration.
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Absolute Configuration
The absolute configuration of the naturally occurring (-)-Grandisin has been determined by X-

ray diffraction analysis as (2R,3S,4S,5R).[2] This specific arrangement of the dimethyl and

trimethoxyphenyl groups is crucial for its biological function.
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Stereochemical configuration of Grandisin's core.

Experimental Protocols
The isolation and structural elucidation of Grandisin involve a series of chromatographic and

spectroscopic techniques.

Isolation and Purification of Grandisin from Virola
surinamensis
3.1.1. Extraction

Air-dry the leaves of Virola surinamensis and grind them into a fine powder.

Perform sequential maceration of the dried powder with hexane, followed by ethyl acetate,

and finally methanol. Each extraction should be carried out for a sufficient duration to ensure

exhaustive extraction.

Concentrate the resulting extracts under reduced pressure to obtain the crude extracts.

3.1.2. Column Chromatography

Subject the crude ethyl acetate extract to column chromatography on silica gel.

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like

hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those

containing Grandisin.

3.1.3. High-Performance Liquid Chromatography (HPLC) Purification

Pool the fractions containing Grandisin from the column chromatography and concentrate

them.

Perform preparative High-Performance Liquid Chromatography (HPLC) on the enriched

fraction.
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Use a suitable reversed-phase column (e.g., C18) and a mobile phase gradient of

acetonitrile and water.

Monitor the elution profile with a UV detector and collect the peak corresponding to

Grandisin.

Evaporate the solvent to obtain pure Grandisin.

Dried Plant Material
(Virola surinamensis)

Solvent Extraction
(Hexane, Ethyl Acetate, Methanol) Crude Ethyl Acetate Extract Silica Gel Column Chromatography Grandisin-rich Fractions Preparative HPLC Pure Grandisin

Click to download full resolution via product page

Workflow for the isolation and purification of Grandisin.

Structural Elucidation
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Dissolve a pure sample of Grandisin in a suitable deuterated solvent (e.g., CDCl₃).

Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field

NMR spectrometer.

Process and analyze the spectra to assign the chemical shifts of all protons and carbons and

to establish the connectivity within the molecule.

3.2.2. Mass Spectrometry (MS)

Introduce a pure sample of Grandisin into a mass spectrometer, typically using a soft

ionization technique like Electrospray Ionization (ESI).

Acquire the full scan mass spectrum to determine the molecular weight.

Perform tandem mass spectrometry (MS/MS) to induce fragmentation and obtain a

characteristic fragmentation pattern, which can aid in structural confirmation.

3.2.3. X-ray Crystallography
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Crystallize the purified Grandisin from a suitable solvent system.

Mount a single crystal on a goniometer and collect X-ray diffraction data.

Solve and refine the crystal structure to determine the precise three-dimensional

arrangement of atoms, bond lengths, and bond angles, and to confirm the absolute

stereochemistry.

Quantitative Spectroscopic and Crystallographic
Data
Detailed quantitative data from spectroscopic and crystallographic analyses are essential for

the unambiguous identification and characterization of Grandisin. While a complete set of

publicly available raw data is limited, typical and expected values are presented based on the

known structure.

NMR Spectroscopic Data
The ¹H and ¹³C NMR spectra of Grandisin exhibit characteristic signals corresponding to its

unique structure. A representative summary of expected chemical shifts is provided in Table 2.

Atom Position
Expected ¹H Chemical
Shift (ppm)

Expected ¹³C Chemical
Shift (ppm)

Aromatic CH 6.0 - 7.0 100 - 110

OCH₃ 3.5 - 4.0 55 - 65

Tetrahydrofuran CH 3.0 - 5.0 70 - 90

CH-CH₃ 1.5 - 2.5 30 - 45

CH₃ 0.8 - 1.2 10 - 20

Mass Spectrometry Data
The mass spectrum of Grandisin will show a prominent molecular ion peak corresponding to

its molecular weight. The fragmentation pattern in MS/MS experiments will likely involve
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cleavages of the ether linkages in the tetrahydrofuran ring and the loss of methyl and methoxy

groups.

Crystallographic Data
The X-ray crystallographic analysis of (-)-Grandisin confirms its solid-state conformation and

absolute stereochemistry. A summary of key crystallographic parameters is presented in Table

3.

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

a (Å) Value

b (Å) Value

c (Å) Value

α (°) 90

β (°) 90

γ (°) 90

Volume (Å³) Value

Z 4

Note: Specific values for unit cell dimensions and volume are dependent on the specific crystal

structure determination and may vary slightly between different reports. A complete

Crystallographic Information File (CIF) should be consulted for precise data.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1248170?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1248170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic & Spectrometric Analysis Crystallographic Analysis

¹H NMR

Structural Connectivity

¹³C NMR 2D NMR (COSY, HSQC, HMBC) Mass Spectrometry (MS, MS/MS)

Molecular Weight & Fragmentation

X-ray Crystallography

Absolute Stereochemistry & 3D Structure

Pure Grandisin

Click to download full resolution via product page

Logical workflow for the structural elucidation of Grandisin.

Conclusion
Grandisin represents a fascinating and biologically significant natural product. Its intricate

chemical structure and defined stereochemistry are key to its therapeutic potential. This

technical guide has provided a detailed overview of its structural features, stereochemical

assignment, and the experimental methodologies required for its study. The presented data

and workflows offer a valuable resource for researchers and professionals in the fields of

natural product chemistry, medicinal chemistry, and drug development, aiming to further

explore the potential of Grandisin and related compounds.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Grandisin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1248170#chemical-structure-and-stereochemistry-of-
grandisin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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